molecular formula C15H17NO5 B13012802 Isopropyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate

Isopropyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate

Cat. No.: B13012802
M. Wt: 291.30 g/mol
InChI Key: QBWWRNBKRPFJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate is a complex organic compound that belongs to the class of isoindoline derivatives These compounds are characterized by the presence of an isoindoline nucleus, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring

Preparation Methods

The synthesis of Isopropyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate typically involves multiple steps. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another approach uses acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . These methods require precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Isopropyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate undergoes various chemical reactions, including:

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

propan-2-yl 4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoate

InChI

InChI=1S/C15H17NO5/c1-9(2)21-15(20)12(17)7-8-16-13(18)10-5-3-4-6-11(10)14(16)19/h3-6,9,12,17H,7-8H2,1-2H3

InChI Key

QBWWRNBKRPFJNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)O

Origin of Product

United States

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